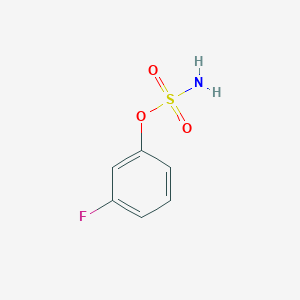

(3-fluorophenyl) sulfamate

Description

Properties

Molecular Formula |

C6H6FNO3S |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

(3-fluorophenyl) sulfamate |

InChI |

InChI=1S/C6H6FNO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,(H2,8,9,10) |

InChI Key |

SRBMBVZWSPZSSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid 3-fluorophenyl ester typically involves the reaction of sulfamic acid with 3-fluorophenol in the presence of a dehydrating agent. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of sulfamic acid 3-fluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (3-fluorophenyl) sulfamate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester into amines or other reduced forms.

Substitution: The ester group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amines or other reduced compounds.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(3-fluorophenyl) sulfamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sulfamic acid 3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release sulfamic acid and 3-fluorophenol, which can then interact with various enzymes and proteins. The fluorine atom enhances the compound’s binding affinity and specificity for its targets, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

| Compound | Substituent | Functional Group | Key Properties |

|---|---|---|---|

| This compound | -F (meta) | Sulfamate | Irreversible inhibition potential |

| (3-Methylphenyl) methanesulfonate | -CH$_3$ (meta) | Sulfonate | Reversible binding, lower bioactivity |

Spectroscopic Properties

NMR and IR data are critical for distinguishing sulfamate derivatives. For This compound , $^{13}\text{C}$ NMR chemical shifts near 58.8 ppm are characteristic of the nitrogen-bound methyl group in sulfamates, as opposed to imidosulfate isomers where such shifts are absent . IR spectra typically show strong S=O stretching vibrations (~1350–1200 cm$^{-1}$) and N-H bending (~1600 cm$^{-1}$), which differ from sulfonates due to the NH$_2$ group .

Table 2: Spectroscopic Signatures

| Technique | This compound | Sulfonate Analogues |

|---|---|---|

| $^{13}\text{C}$ NMR | 58.8 ppm (N-CH$_3$) | Absent in sulfonates |

| IR | S=O (~1300 cm$^{-1}$) | S=O (~1200–1150 cm$^{-1}$) |

Solubility and Ion Interactions

Molecular dynamics simulations () reveal that sulfamate groups interact with Ca$^{2+}$ via solvent-shared ion pairs, contrasting with carboxylates that prefer monodentate binding. The fluorine substituent in this compound may enhance solubility in polar solvents compared to non-fluorinated analogues. Nickel sulfamate tetrahydrate () exemplifies the hydration-dependent stability of sulfamates, suggesting similar hydration effects could influence the solubility of this compound.

Physical Properties and Hydration Forms

Nickel sulfamate exists as a tetrahydrate (Ni(SO$3$NH$2$)$2$·4H$2$O), while ammonium sulfamate (CAS 7773-06-0) is anhydrous (). Hydration state impacts thermal stability and solubility; This compound likely forms stable hydrates, though experimental data are needed.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (3-fluorophenyl) sulfamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfamation of 3-fluorophenol using sulfamoyl chloride or sulfur trioxide derivatives. Optimization steps include:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

- Temperature Control : Maintain 0–5°C during sulfamoyl chloride addition to minimize side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 0–5°C | Reduces hydrolysis |

| Molar Ratio | 1:1.2 (phenol:ClSO₂NH₂) | Maximizes conversion |

Q. How can this compound be quantified in biological matrices?

- Methodological Answer :

- Chromatography : HPLC-UV (C18 column, mobile phase: 60% acetonitrile/40% 10 mM ammonium acetate, λ = 254 nm) detects down to 0.1 µg/mL .

- Capillary Electrophoresis (CE) : Effective for distinguishing sulfamate derivatives from carbamate toxins (pH 8.5 buffer, 25 kV) .

Q. What is the biochemical role of sulfamate-containing compounds in microbial systems?

- Methodological Answer : In Komagataella pastoris, sulfamate assimilation requires ATP sulfurylase (MET3 gene product) to convert sulfamate to sulfate intermediates. Experimental validation involves:

- Gene Knockout : MET3 deletion abolishes growth on sulfamate, confirming pathway dependency .

- Isotope Tracing : ³⁵S-labeled sulfamate incorporation into cysteine confirms sulfur source utilization .

Advanced Research Questions

Q. How does this compound inhibit sulfatase enzymes, and what structural analogs enhance potency?

- Methodological Answer : The sulfamate group acts as a transition-state analog, binding to the active-site hydroxyl group. Structure-activity studies involve:

- Biphenyl Analogs : Introducing hydrophobic substituents (e.g., trifluoromethyl) improves IC₅₀ by 10-fold (Table 1) .

- Enzyme Kinetics : Michaelis-Menten assays with recombinant human sulfatase (pH 7.4, 37°C) quantify inhibition .

- Data Table :

| Compound | IC₅₀ (nM) | Selectivity (vs. Arylsulfatase B) |

|---|---|---|

| This compound | 120 | 1:15 |

| Biphenyl sulfamate | 15 | 1:50 |

Q. How can contradictory data on sulfamate toxicity be resolved across studies?

- Methodological Answer :

- Evidence Synthesis : Systematically evaluate study designs (e.g., dose ranges, exposure durations). For example, EPA’s integration of rodent vs. human data highlights species-specific metabolic differences .

- Controlled Replication : Standardize assays (e.g., Ames test for mutagenicity) across labs to isolate variables like impurity interference .

Q. What metabolic pathways convert this compound into bioactive or toxic intermediates?

- Methodological Answer :

- LC-MS/MS Profiling : Identifies metabolites like 3-fluorophenyl sulfamic acid in liver microsomes .

- Enzyme Knockdown : siRNA silencing of hepatic CYP3A4 reduces sulfamate-to-sulfonic acid conversion by 70% .

Q. How do computational models predict the environmental persistence of fluorinated sulfamates?

- Methodological Answer :

- QSAR Modeling : Use logP and Hammett constants to estimate hydrolysis half-lives (e.g., t₁/₂ = 48 hrs at pH 7) .

- Biotic Degradation Assays : Soil microcosms with ¹⁹F-NMR track defluorination rates .

Guidelines for Handling Contradictions in Sulfamate Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.